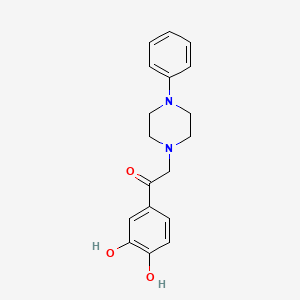![molecular formula C14H15F3N4 B12269815 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B12269815.png)
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally, the introduction of the trifluoromethyl group on the pyridine ring. Common reagents used in these reactions include various alkylating agents, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may produce the corresponding amines.
Applications De Recherche Scientifique
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions or enzyme active sites, while the azetidine ring may enhance the compound’s binding affinity and selectivity. The trifluoromethyl group can increase the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar biological activities.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole-containing compound with potential therapeutic applications.
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: A compound with two imidazole rings, used in coordination chemistry.
Uniqueness
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine is unique due to its combination of an imidazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H15F3N4 |
|---|---|
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H15F3N4/c1-10-18-5-6-20(10)7-11-8-21(9-11)13-4-2-3-12(19-13)14(15,16)17/h2-6,11H,7-9H2,1H3 |
Clé InChI |
GNBIGKHUGADAMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC2CN(C2)C3=CC=CC(=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12269735.png)
![4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269753.png)
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12269757.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B12269761.png)
![3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269762.png)
![4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B12269772.png)

![2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12269787.png)
![N-[1-(3,6-dimethylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12269792.png)
![2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol](/img/structure/B12269794.png)
![5-chloro-N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12269804.png)
![3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269806.png)
![2-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B12269808.png)
![4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12269822.png)
